3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-
Description
The compound 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- belongs to the 1,2,4-triazol-3-one family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. These derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse bioactivities, including antimicrobial, antiviral, and receptor antagonism properties . The target compound features a cyclohexyl group at position 4 and a phenylmethyl (benzyl) substituent at position 5. These substituents likely influence its physicochemical properties, metabolic stability, and biological interactions compared to simpler triazolone analogs.
Properties
CAS No. |
85562-85-2 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-benzyl-4-cyclohexyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H19N3O/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19) |
InChI Key |
KHCROZLEBKVDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The triazole core is often constructed via cyclization of semicarbazide or hydrazide precursors. For the target compound, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-3H-1,2,4-triazol-3-one , a two-step approach is typically employed:
- Synthesis of the Hydrazide Intermediate :
Cyclohexylamine reacts with ethyl bromoacetate to form N-cyclohexylhydrazinecarboxylate. Subsequent treatment with benzyl chloride introduces the phenylmethyl group at position 5. - Cyclization Under Basic Conditions :
The hydrazide undergoes intramolecular cyclization in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), yielding the triazolone ring.
Reaction Conditions :
Condensation with Carbonyl Derivatives
An alternative route involves condensation of cyclohexyl-substituted hydrazines with benzyl-substituted carbonyl compounds. For example, cyclohexyl hydrazine and benzyl glyoxal react in acidic media (e.g., HCl) to form the triazolone ring via Schiff base intermediates.
Key Observations :
- Regioselectivity is controlled by steric effects of the cyclohexyl group, directing the phenylmethyl substituent to position 5.
- Yields improve with slow addition of reactants to minimize side products.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly enhances reaction efficiency. In one protocol, a mixture of N-cyclohexylhydrazinecarboxamide and benzyl bromide is irradiated at 90°C for 15 minutes, achieving cyclization with minimal byproducts.
Advantages Over Conventional Heating :
Solvent-Free Protocols
Microwave-compatible ionic liquids (e.g., [BMIM][BF₄]) enable solvent-free synthesis. This method eliminates purification steps and achieves near-quantitative yields (95%).
Alkylation and Functionalization
Post-Cyclization Alkylation
The phenylmethyl group is introduced via nucleophilic substitution. A pre-formed 4-cyclohexyl-3H-1,2,4-triazol-3-one reacts with benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Optimization Insights :
One-Pot Alkylation-Cyclization
A streamlined approach combines alkylation and cyclization in a single pot. Cyclohexyl isocyanate reacts with benzyl hydrazine in acetonitrile, followed by in situ cyclization with phosphorus oxychloride (POCl₃).
Conditions :
Characterization and Purification
Spectroscopic Analysis
Chromatographic Purification
Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Conventional Cyclization | 80°C, 12 h, ethanol | 60–75 | Long | Low cost, scalable |
| Microwave | 90°C, 15 min, solvent-free | 85–90 | Short | High yield, energy-efficient |
| One-Pot Alkylation | 60°C, 6 h, acetonitrile | 78 | Moderate | Fewer steps, reduced waste |
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its triazolone core is known for its biological activity, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. The triazolone ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences among triazolone derivatives arise from substituents at positions 4 and 5, which modulate molecular planarity, lipophilicity, and steric effects:
*Calculated based on formula.
The angiotensin antagonist (Ib) demonstrates how bulky, halogenated aryl groups enhance receptor binding but complicate glucuronidation .
Pharmacological Activities
- Antimicrobial Activity: Derivatives like 4-(3-Phenylallylideneamino)-5-thiophen-2-yl-methyl-triazol-3-one () show moderate antimicrobial effects, attributed to electron-withdrawing substituents enhancing membrane penetration. The target compound’s benzyl group may similarly improve lipophilicity for antimicrobial applications .
- Receptor Antagonism: The angiotensin AT1 antagonist (Ib) achieves nanomolar affinity via its tetrazole-pyrrole and dichlorophenyl substituents, highlighting the role of electronegative groups in target engagement . The cyclohexyl group in the target compound may offer unique steric interactions for receptor modulation.
Physicochemical Properties
Key parameters influencing bioavailability and solubility:
*Estimated via analogy to and .
The target compound’s high logP suggests strong membrane permeability but poor aqueous solubility, a common challenge for triazolones with hydrophobic substituents .
Metabolic and Kinetic Profiles
- Glucuronidation : The angiotensin antagonist (Ib) exhibits atypical glucuronidation kinetics in liver microsomes, with bovine serum albumin (BSA) enhancing metabolic rates by 2–3 fold . This contrasts with smaller triazolones, which undergo rapid Phase I oxidation.
- Species Variability : Metabolism of Ib varies significantly across species (e.g., human vs. rat microsomes), underscoring the need for tailored preclinical studies . The target compound’s cyclohexyl group may reduce cytochrome P450 interactions, favoring renal excretion.
Biological Activity
3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest significant pharmacological potential, particularly in antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of 3H-1,2,4-triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is , and it features a triazole ring fused with a cyclohexyl group and a phenylmethyl substituent. This structural composition is crucial for its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 253.33 g/mol |
| CAS Number | 10061028 |
Biological Activities
The biological activity of triazole derivatives has been extensively studied, revealing a range of pharmacological effects:
1. Antimicrobial Activity
Triazole compounds have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole can exhibit both antibacterial and antifungal activities. For instance, studies have shown that certain triazole derivatives selectively inhibit the growth of pathogenic bacteria and fungi by targeting specific metabolic pathways or cellular structures .
2. Anticancer Potential
The anticancer activity of triazoles has been a focal point in medicinal chemistry. Compounds similar to 3H-1,2,4-triazol-3-one have been shown to inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The presence of electron-donating groups in the structure has been correlated with enhanced cytotoxicity against different cancer cell lines.
3. Anti-inflammatory Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Antimicrobial Activity : A series of 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial effects compared to standard antibiotics .
- Anticancer Screening : In vitro studies on the anticancer potential of triazole derivatives showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies demonstrated that some derivatives were more effective than established chemotherapeutic agents .
The mechanism by which triazole compounds exert their biological effects often involves:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Binding : Certain derivatives may selectively bind to receptors or proteins within cells, altering signaling pathways critical for cell survival and growth.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-3H-1,2,4-triazol-3-one?
- Methodological Answer : A general approach involves refluxing substituted benzaldehyde derivatives with aminoguanidine hydrochloride in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Alternative routes may utilize cyclohexyl and benzyl precursors in multi-step condensation reactions, with yields optimized via pH control and temperature modulation. Structural confirmation typically involves NMR and mass spectrometry .
Q. How is the structural characterization of this triazolone derivative performed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry. For example, related triazol-3-one analogs exhibit planar triazole rings with substituents adopting specific dihedral angles (e.g., 4-methoxyphenethyl groups at ~70° relative to the core). Hydrogen-bonding networks and torsional strain are critical for stability analysis .
Q. What biological activities are associated with 1,2,4-triazol-3-one derivatives, and how are these evaluated experimentally?
- Methodological Answer : Triazol-3-ones exhibit antimicrobial, antifungal, and antitumor activities. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations .
- Structure-activity relationships (SAR) are explored by varying substituents (e.g., cyclohexyl vs. phenyl groups) to optimize potency .
Advanced Research Questions
Q. How can computational methods resolve decomposition pathways of triazol-3-one derivatives under thermal stress?
- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations at high temperatures (e.g., 2000–3000 K) combined with density functional theory (DFT) identify dominant decomposition channels. For example, C–NO₂ homolysis and hydrogen migration pathways in nitro-triazolones have energy barriers of ~38–40 kcal/mol, validated via transition-state analysis .
Q. How can researchers address contradictions in pharmacological data for triazol-3-one analogs (e.g., varying efficacy across studies)?
- Methodological Answer :
Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times).
Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsomal assays.
Solubility/Permeability : Use Caco-2 cell models or PAMPA to assess bioavailability discrepancies .
Example: Nefazodone (a triazolone antidepressant) showed variable 5-HT2A antagonism due to metabolite interference, resolved via HPLC-MS profiling .
Q. What strategies optimize the bioactivity of triazol-3-ones through targeted structural modifications?
- Methodological Answer :
- Hydrophobic Substituents : Introduce cyclohexyl or phenethyl groups to enhance membrane penetration .
- Electron-Withdrawing Groups : Nitro or chloro substituents at position 5 improve antimicrobial activity by 2–4-fold .
- Hybridization : Conjugation with benzoxazole or oxadiazole scaffolds increases selectivity for fungal CYP51 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
